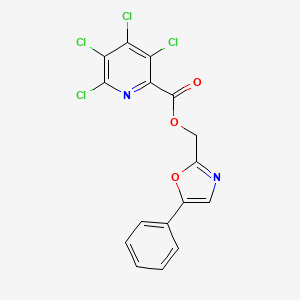
(5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate, also known as POMCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
(5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In drug discovery, (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate has been explored as a scaffold for the development of new drugs with improved pharmacological properties. In materials science, (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate has been studied for its potential use in organic electronics and optoelectronics.
Wirkmechanismus
The mechanism of action of (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins involved in cell growth and proliferation. Studies have shown that (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate can inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
(5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate can induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate can inhibit tumor growth in animal models of cancer. (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate is its relatively simple synthesis method, which makes it an attractive scaffold for drug discovery and materials science research. Additionally, (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate has demonstrated promising anticancer activity in vitro and in vivo, which makes it a potential candidate for further preclinical and clinical studies. However, one limitation of (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate. One area of interest is the development of (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate-based drugs for the treatment of cancer and other diseases. Another area of interest is the exploration of (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate as a scaffold for the development of new materials for use in organic electronics and optoelectronics. Additionally, further studies are needed to elucidate the mechanism of action of (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate and to investigate its potential side effects and toxicity.
Synthesemethoden
The synthesis of (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate involves the reaction of 3,4,5,6-tetrachloropyridine-2-carboxylic acid with (5-phenyl-1,3-oxazol-2-yl)methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
(5-phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl4N2O3/c17-11-12(18)14(22-15(20)13(11)19)16(23)24-7-10-21-6-9(25-10)8-4-2-1-3-5-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGNEWWJOASJJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)COC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2738951.png)
![N-(2,4-difluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2738953.png)
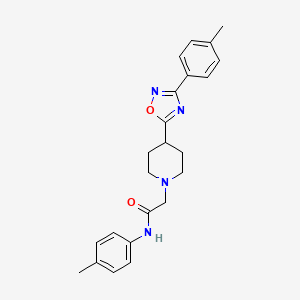
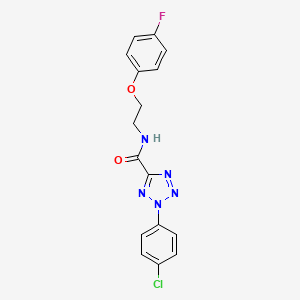
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2738958.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)
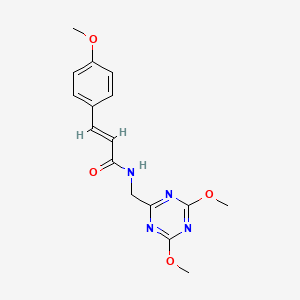

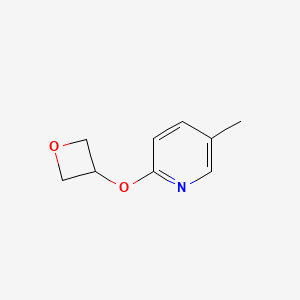
![2,2-Dimethyl-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine](/img/structure/B2738965.png)
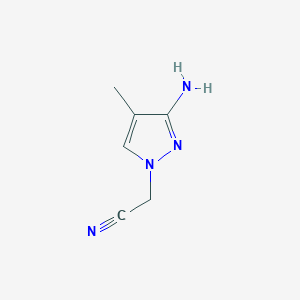


![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate](/img/structure/B2738971.png)